3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid” is a compound with the CAS Number: 2227989-55-9 . It has a molecular weight of 307.39 . It is a non-proteinogenic amino acid that can be used to synthesize peptide analogs .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The IUPAC name of this compound is 3-((tert-butoxycarbonyl)amino)-4-(2,4-dimethylphenyl)butanoic acid . The InChI code is 1S/C17H25NO4/c1-11-6-7-13(12(2)8-11)9-14(10-15(19)20)18-16(21)22-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,21)(H,19,20) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
This compound is an off-white powder .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
This compound has been used as a reactant for the preparation of dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes, such as sitagliptin . It has obvious hypoglycemic effect when used alone or in combination with metformin and pioglitazone, and it is safe to take, well tolerated, with few adverse reactions .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid' involves the protection of the amine group, followed by the alkylation of the protected amine with 2,4-dimethylphenylacetonitrile. The resulting intermediate is then hydrolyzed to yield the target compound.", "Starting Materials": [ "2,4-dimethylphenylacetonitrile", "tert-butyl carbamate", "ethyl chloroformate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with the amine group of 2,4-dimethylphenylacetonitrile in the presence of sodium hydroxide to yield the protected amine intermediate.", "Step 2: Alkylation of the protected amine intermediate with 2,4-dimethylphenylacetonitrile in the presence of ethyl chloroformate and sodium hydroxide to yield the alkylated intermediate.", "Step 3: Hydrolysis of the alkylated intermediate with hydrochloric acid to remove the protecting group and yield the target compound, 3-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dimethylphenyl)butanoic acid.", "Step 4: Isolation of the target compound by extraction with ethyl acetate and purification by recrystallization." ] } | |
Número CAS |
2227989-55-9 |
Fórmula molecular |
C17H25NO4 |
Peso molecular |
307.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.